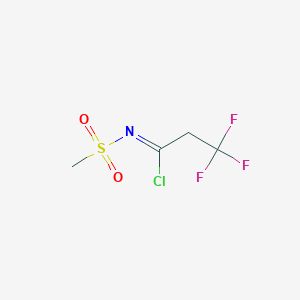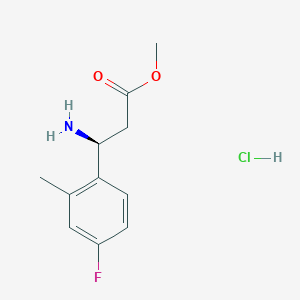
2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoylchloride is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of trifluoromethyl and methanesulfonyl groups, which contribute to its reactivity and stability.
Méthodes De Préparation
The synthesis of 2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoylchloride involves several steps. One common method includes the reaction of 2,2,2-trifluoroethylamine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Analyse Des Réactions Chimiques
2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoylchloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation to form trifluoroacetic acid derivatives. Reduction reactions can also be performed to modify the functional groups attached to the carbonimidoyl moiety.
Addition Reactions: The compound can react with electrophiles, leading to the formation of addition products.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoylchloride involves its interaction with specific molecular targets. The trifluoromethyl and methanesulfonyl groups enhance the compound’s reactivity, allowing it to form stable complexes with various substrates. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoylchloride can be compared with other fluorinated compounds, such as:
2,2,2-Trifluoroethyl methanesulfonate: Similar in structure but lacks the carbonimidoyl chloride moiety.
Trifluoromethanesulfonic acid: Contains the trifluoromethylsulfonyl group but differs in its overall structure and reactivity.
2,2,2-Trifluoroethanol: A simpler compound with a trifluoromethyl group, used as a solvent and reagent in organic synthesis.
The unique combination of functional groups in this compound makes it distinct from these related compounds, offering specific advantages in various applications.
Propriétés
Formule moléculaire |
C4H5ClF3NO2S |
|---|---|
Poids moléculaire |
223.60 g/mol |
Nom IUPAC |
(1Z)-3,3,3-trifluoro-N-methylsulfonylpropanimidoyl chloride |
InChI |
InChI=1S/C4H5ClF3NO2S/c1-12(10,11)9-3(5)2-4(6,7)8/h2H2,1H3/b9-3- |
Clé InChI |
DNGBFOQADYAVFD-OQFOIZHKSA-N |
SMILES isomérique |
CS(=O)(=O)/N=C(/CC(F)(F)F)\Cl |
SMILES canonique |
CS(=O)(=O)N=C(CC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)
![6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13047918.png)

![Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13047927.png)





![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzoate](/img/structure/B13047958.png)
![6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine](/img/structure/B13047962.png)


![Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13047974.png)
